molecular formula C7H10N2O B112725 2-Amino-4-ethoxypyridine CAS No. 52311-20-3

2-Amino-4-ethoxypyridine

Cat. No.: B112725
CAS No.: 52311-20-3
M. Wt: 138.17 g/mol
InChI Key: SCZJIUALOQFDEW-UHFFFAOYSA-N
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Description

2-Amino-4-ethoxypyridine is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position and an ethoxy group at the 4-position of the pyridine ring. This compound is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals due to its versatile chemical properties .

Mechanism of Action

Target of Action

This compound is used in proteomics research , which suggests it may interact with proteins or other biomolecules to exert its effects.

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be around 1.52 (iLOGP), indicating moderate lipophilicity, which could influence its distribution and bioavailability .

Result of Action

As a biochemical used in proteomics research , it may influence protein expression or function, but specific effects would depend on the context of its use.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-Amino-4-ethoxypyridine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-ethoxypyridine typically involves the reaction of 2-bromo-4-aminopyridine with sodium ethoxide in ethanol. The reaction is carried out under reflux conditions, followed by purification to obtain the desired product . Another method involves the use of 2-chloro-4-aminopyridine as a starting material, which undergoes an ethoxylation reaction in the presence of a base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to distillation and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-ethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Amino-4-methylpyridine
  • 2-Amino-4-chloropyridine
  • 2-Amino-4-hydroxypyridine

Comparison: 2-Amino-4-ethoxypyridine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs. For instance, 2-Amino-4-methylpyridine has a methyl group instead of an ethoxy group, resulting in different reactivity and solubility profiles. Similarly, 2-Amino-4-chloropyridine and 2-Amino-4-hydroxypyridine have different substituents, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

4-ethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZJIUALOQFDEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355857
Record name 2-Amino-4-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52311-20-3
Record name 2-Amino-4-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxypyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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